Cas no 2228567-04-0 (5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid)

5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid
- 2228567-04-0
- 5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid
- EN300-1874116
-
- Inchi: 1S/C15H16N2O6/c1-15(2,3)22-14(21)17-11-5-4-8(18)6-9(11)12-10(13(19)20)7-16-23-12/h4-7,18H,1-3H3,(H,17,21)(H,19,20)
- InChI Key: MJUSFDKCGYLSGG-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1C1=C(C(=O)O)C=NO1)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 320.10083623g/mol
- Monoisotopic Mass: 320.10083623g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 122Ų
5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874116-0.1g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1874116-0.05g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1874116-5.0g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1874116-1.0g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1874116-10.0g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1874116-0.5g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1874116-0.25g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1874116-2.5g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1874116-10g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1874116-5g |
5-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid |
2228567-04-0 | 5g |
$3687.0 | 2023-09-18 |
5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid Related Literature
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Additional information on 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid
5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid: A Novel Compound with Promising Therapeutic Potential in Biomedical Research
5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid represents a structurally unique compound with significant implications for pharmaceutical development and biomedical applications. This molecule, identified by the CAS No. 2228567-04-0, contains multiple functional groups that enable its potential use in drug discovery, particularly in the context of targeting inflammatory pathways and neurodegenerative diseases. The synthesis and characterization of this compound have been explored in recent studies, highlighting its role as a scaffold for modulating receptor interactions and cellular signaling mechanisms.
5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid features a core 1,2-oxazole ring, which is a heterocyclic structure known for its stability and biological activity. The 5-hydroxyphenyl substituent introduces hydrophilic properties, while the tert-butoxy group provides steric hindrance and enhances solubility in aqueous environments. The carbonylamino functionality at the 2-position of the phenyl ring may contribute to hydrogen bonding interactions with target proteins, a critical factor in drug-receptor binding affinity. These structural elements collectively position the compound as a potential lead molecule for further optimization in therapeutic applications.
Recent advancements in medicinal chemistry have emphasized the importance of designing molecules with dual functionalities to address complex disease mechanisms. The 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid exemplifies this approach by integrating a hydrophobic tert-butoxy group with a hydrophilic 5-hydroxyphenyl moiety. This balance between hydrophobic and hydrophilic characteristics is crucial for achieving optimal membrane permeability and cellular uptake, which are essential for drug efficacy in vivo. Studies on similar compounds have shown that such structural diversity can enhance the pharmacokinetic profile of small molecules, making them more suitable for oral administration and prolonged therapeutic effects.
One of the key areas of interest in the biomedical community is the potential of 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid in modulating inflammatory responses. Chronic inflammation is a hallmark of several diseases, including autoimmune disorders and neurodegenerative conditions. Research has demonstrated that molecules containing 1,2-oxazole rings can interact with pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses. The presence of a carbonylamino group may further enhance these anti-inflammatory properties by promoting the inhibition of phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are known to mediate cell survival and proliferation.
The 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. These conditions are characterized by the accumulation of misfolded proteins and the progressive loss of neuronal function. Preliminary studies suggest that compounds with 5-hydroxyphenyl substituents may exhibit neuroprotective effects by reducing oxidative stress and promoting the clearance of toxic protein aggregates. The tert-butoxy group may further contribute to these effects by stabilizing the molecule against metabolic degradation, thereby prolonging its therapeutic half-life in the central nervous system.
Another significant aspect of the 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid is its potential role in targeting kinases involved in cancer progression. Kinase inhibitors are a major class of drugs used in oncology, and the 1,2-oxazole ring structure has been shown to interact with ATP-binding sites in various kinases. The carbonylamino functionality may enhance the specificity of these interactions by forming hydrogen bonds with key residues in the kinase active site. This structural feature could make the compound a promising candidate for the development of selective kinase inhibitors, which are critical for minimizing off-target effects and improving treatment outcomes in cancer patients.
Recent advances in computational chemistry have enabled the prediction of the pharmacological properties of 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid through molecular docking and virtual screening studies. These computational tools have been used to identify potential binding partners and assess the compound's interactions with target proteins. One such study demonstrated that the carbonylamino group of the compound could form stable hydrogen bonds with the active site of the interleukin-1 receptor (IL-1R), a key mediator of inflammatory responses. This finding underscores the compound's potential as a therapeutic agent for conditions involving excessive inflammation.
In addition to its pharmacological applications, the 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid has been evaluated for its biocompatibility and safety profile in preclinical studies. The tert-butoxy group, while providing steric hindrance, may also contribute to the molecule's overall stability and reduce the likelihood of metabolic side effects. Studies on similar compounds have shown that the introduction of bulky groups such as tert-butoxy can enhance the hydrophobicity of the molecule, which may be beneficial in improving its solubility in lipid-rich environments and facilitating its delivery to target tissues.
The synthesis of 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid has been achieved through a multi-step process involving the formation of the 1,2-oxazole ring and the introduction of the 5-hydroxyphenyl and tert-butoxy substituents. These synthetic approaches have been optimized to ensure high yields and purity, which are essential for further biological testing. The use of advanced chromatographic techniques and spectroscopic methods has enabled the precise characterization of the compound, confirming its structural integrity and functional groups.
While the 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid shows promise in various biomedical applications, further research is needed to fully understand its mechanisms of action and optimize its therapeutic potential. Ongoing studies are focused on elucidating the compound's interactions with specific receptors and pathways, as well as its effects on cellular processes such as apoptosis and autophagy. Additionally, the development of derivatives with enhanced potency and reduced toxicity is a critical area of investigation for translating this compound into clinical applications.
In conclusion, the 5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid represents a novel compound with significant potential in pharmaceutical and biomedical research. Its unique structural features, including the 1,2-oxazole ring, 5-hydroxyphenyl substituent, and tert-butoxy group, position it as a promising lead molecule for the development of new therapies targeting inflammation, neurodegenerative diseases, and cancer. Continued research into its pharmacological properties and biological activities will be essential for realizing its full therapeutic potential in the future.
2228567-04-0 (5-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-1,2-oxazole-4-carboxylic acid) Related Products
- 1019515-26-4(Butanoic acid, 4-(cyclopropylmethoxy)-)
- 2138169-85-2(4-(2-Bromo-3-methylphenyl)-2,5-dimethylbenzaldehyde)
- 2172162-45-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-oxopiperazin-1-yl}acetic acid)
- 1341644-30-1(5-Phenoxypentane-1-sulfonyl chloride)
- 2138803-99-1(methyl 5-(2-bromoethenyl)-2-(propan-2-yl)-1H-pyrrole-3-carboxylate)
- 1341894-53-8((9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate)
- 1803698-54-5(Methyl 4-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-6-acetate)
- 2138247-35-3(2,6-Diethyl-4-[(4-iodo-2,5-dimethylphenyl)methyl]morpholine)
- 1638956-59-8((2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 1806678-01-2(5-Mercapto-4-trifluoromethyl-1H-benzimidazole)




